3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
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Overview
Description
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a tetrahydroindazole core with a hydroxyl group at the fourth position and a methyl group at the third position, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted indazoles, ketones, and hydrogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different biological activities.
3-Methyl-1H-indazole: Lacks the tetrahydro structure, affecting its chemical reactivity and pharmacological properties.
4-Hydroxy-1H-indazole: Lacks the methyl group, influencing its binding affinity and biological effects.
Uniqueness: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
96546-41-7 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazol-4-ol |
InChI |
InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h7,11H,2-4H2,1H3,(H,9,10) |
InChI Key |
YEWYCQJTJKGTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCCC2=NN1)O |
Origin of Product |
United States |
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